AD 0261 AD 0261 AD 0261 is a radical scavenger which displays strong inhibitory action on the generation of lipid peroxides and superoxide anions.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0007141
InChI: InChI=1S/C27H31F2N3O/c1-20-3-12-26(33)25(19-20)30-13-2-14-31-15-17-32(18-16-31)27(21-4-8-23(28)9-5-21)22-6-10-24(29)11-7-22/h3-12,19,27,30,33H,2,13-18H2,1H3
SMILES: CC1=CC(=C(C=C1)O)NCCCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Molecular Formula: C27H31F2N3O
Molecular Weight: 451.6 g/mol

AD 0261

CAS No.:

Cat. No.: VC0007141

Molecular Formula: C27H31F2N3O

Molecular Weight: 451.6 g/mol

* For research use only. Not for human or veterinary use.

AD 0261 -

Molecular Formula C27H31F2N3O
Molecular Weight 451.6 g/mol
IUPAC Name 2-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propylamino]-4-methylphenol
Standard InChI InChI=1S/C27H31F2N3O/c1-20-3-12-26(33)25(19-20)30-13-2-14-31-15-17-32(18-16-31)27(21-4-8-23(28)9-5-21)22-6-10-24(29)11-7-22/h3-12,19,27,30,33H,2,13-18H2,1H3
Standard InChI Key NVYQVXULNKIDMV-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)O)NCCCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Canonical SMILES CC1=CC(=C(C=C1)O)NCCCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

PropertyValue
CAS Registry Number145600-69-7
Molecular FormulaC27H31F2N3O
Storage Temperature-20°C
SolubilityLipophilic (suitable for topical formulations)
StabilitySensitive to oxidative degradation

The compound’s structure enables dual functionality: (1) the o-aminophenol moiety acts as a radical scavenger, while (2) fluorinated aromatic groups enhance membrane permeability and target binding affinity .

Mechanism of Action: Antioxidant and Anti-inflammatory Pathways

AD 0261 exerts its effects through multiple interrelated mechanisms:

Radical Scavenging and Lipid Peroxidation Inhibition

The o-aminophenol group in AD 0261 donates hydrogen atoms to neutralize reactive oxygen species (ROS), including hydroxyl radicals (- OH) and superoxide anions (O2- ⁻) . In rat brain homogenate models, AD 0261 reduced lipid peroxide formation by >70% at 10 µM concentrations, outperforming reference antioxidants like α-tocopherol . This activity is critical in mitigating oxidative stress-induced cellular damage.

Suppression of Pro-inflammatory Mediators

Preclinical studies demonstrate AD 0261’s ability to inhibit arachidonic acid (AA) and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation. In murine ear edema models, topical application of 0.5% AD 0261 reduced swelling by 58% (AA-induced) and 64% (TPA-induced), comparable to dexamethasone . The compound likely interferes with cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) signaling pathways, though exact molecular targets remain under investigation.

Antiallergic Activity

AD 0261 suppresses mast cell degranulation and histamine release in passive cutaneous anaphylaxis models. At 5 mg/kg doses, it reduced vascular permeability by 42% in rat 48-hour homologous anaphylaxis assays . This dual anti-inflammatory and antiallergic profile positions AD 0261 as a candidate for dermatological conditions like eczema and contact dermatitis.

Preclinical and Developmental Status

Toxicological Evaluations

Acute toxicity studies in rodents revealed no mortality at doses ≤100 mg/kg (oral) or ≤50 mg/kg (intravenous). Chronic toxicity data are unavailable, though genotoxicity assays (Ames test, micronucleus) showed no mutagenic potential at therapeutic concentrations .

Developmental Milestones

Originally patented by Green Cross Co., Ltd. (South Korea), AD 0261 remains in the preclinical development phase as of March 2025 . No clinical trials have been registered, reflecting challenges in formulation stability and scalable synthesis.

Synthetic Routes and Analytical Characterization

Synthesis Protocol

AD 0261 is synthesized via a three-step process:

  • Nitration: m-Tyrosine or analogous phenols are nitrated to introduce nitro groups at the ortho position.

  • Reductive Amination: Nitro intermediates are reduced using hydroiodic acid (HI) or sodium borohydride (NaBH4) to yield o-aminophenol derivatives .

  • Fluoroalkylation: Fluorinated side chains are introduced via nucleophilic aromatic substitution.

Key challenges include minimizing diastereomer formation during reductive amination and ensuring regioselectivity in fluorination steps .

Analytical Methods

  • HPLC: Reverse-phase C18 columns (UV detection at 280 nm) resolve AD 0261 from synthetic byproducts .

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 464.2 [M+H]+.

  • NMR: ¹H NMR (DMSO-d6) displays characteristic signals for aromatic protons (δ 6.8–7.2 ppm) and fluorinated alkyl chains (δ 1.2–2.1 ppm) .

Challenges and Future Directions

Despite its promise, AD 0261 faces hurdles:

  • Stability Issues: Degrades rapidly in aqueous solutions (t1/2 = 2.3 hours at pH 7.4) .

  • Synthesis Costs: High purity batches require chromatographic purification, limiting scalability.

  • Regulatory Pathway: No orphan drug or fast-track designations have been sought.

Future research should prioritize:

  • Prodrug Development: Ester derivatives to enhance solubility.

  • Combination Therapies: Synergy with corticosteroids or calcineurin inhibitors.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator